BenchChemオンラインストアへようこそ!

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one

PKR/PERK dual activation Michael acceptor liability chemical probe selectivity

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (CAS 136498-37-8, synonym WAY-354896, also designated DHBM2C in primary literature) is a synthetic chroman-4-one derivative bearing a 2,3-dihydrobenzo[b][1,4]dioxin substituent at the 2-position and a methoxy group at the 6-position of the chroman-4-one core. It belongs to the broader class of benzodioxin-chromanone hybrid compounds, structurally related to, yet chemically distinct from, flavonolignan natural products such as silybin and isosilybin.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
Cat. No. B2424255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3
InChIKeyVPUHJQWPTZSKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (WAY-354896): Compound Identity, Class, and Procurement Context


2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (CAS 136498-37-8, synonym WAY-354896, also designated DHBM2C in primary literature) is a synthetic chroman-4-one derivative bearing a 2,3-dihydrobenzo[b][1,4]dioxin substituent at the 2-position and a methoxy group at the 6-position of the chroman-4-one core [1]. It belongs to the broader class of benzodioxin-chromanone hybrid compounds, structurally related to, yet chemically distinct from, flavonolignan natural products such as silybin and isosilybin [2]. The compound has been characterized in peer-reviewed literature as a dual activator of Protein Kinase R (PKR) and Protein Kinase R-Like Endoplasmic Reticulum Kinase (PERK), two eukaryotic translation initiation factor 2 alpha (eIF2α) kinases central to the integrated stress response [1]. Its procurement relevance lies in its defined role as a chemical probe for dissecting PKR/PERK signaling pathways, distinguishing it from both the parent hit compound DHBDC and structurally related natural flavonolignans that lack this specific dual-kinase activation profile.

Why Generic Substitution Fails: Structural Determinants of PKR/PERK Dual Activation for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one


Compounds within the benzodioxin-chromanone class cannot be assumed to be functionally interchangeable. A preliminary structure-activity relationship (SAR) study published in 2013 demonstrated that both the intact 2,3-dihydrobenzo[b][1,4]dioxin ring system and the substitution pattern on the chroman-4-one core are critical determinants of PKR/PERK dual activation [1]. Notably, simple opening of the dioxin ring (compound DMDC) or its replacement with a hydroxyl group (compound HDC) resulted in complete loss of activity in the dual luciferase surrogate eIF2α phosphorylation assay [1]. Conversely, the parent hit compound DHBDC contains an α,β-unsaturated ketone (Michael acceptor) that is structurally absent in WAY-354896/DHBM2C; the SAR study confirmed that this Michael acceptor moiety is dispensable for target activation, meaning DHBM2C retains functional activity while eliminating a potential source of non-specific covalent reactivity [1]. These findings establish that substitution decisions—both on the benzodioxin moiety and the chroman-4-one scaffold—directly control target engagement. Procurement of an untested analog or a superficially similar flavonolignan (e.g., silybin, isosilybin) that has not been validated in the PKR/PERK dual luciferase assay therefore carries a substantial risk of acquiring an inactive compound for this specific pharmacological application.

Product-Specific Quantitative Evidence Guide: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (WAY-354896) vs. Closest Analogs


Absence of the α,β-Unsaturated Ketone (Michael Acceptor) While Retaining PKR/PERK Dual Activation: WAY-354896 vs. DHBDC

WAY-354896 (DHBM2C) is a chroman-4-one with a saturated C2–C3 bond, whereas the parent screening hit DHBDC is a chromone bearing an α,β-unsaturated ketone (Michael acceptor) at the same position. In the same dual luciferase surrogate eIF2α phosphorylation assay conducted in CRL-2813 human melanoma cells, DHBM2C retained PKR/PERK dual activation activity, directly demonstrating that the Michael acceptor is not required for target engagement [1]. The study further showed that two additional analogs lacking the Michael acceptor (DHBEMC and DHBN2C) were also active, confirming that this electrophilic moiety is dispensable across the series [1]. Since Michael acceptors are recognized structural alerts for non-specific protein reactivity, glutathione depletion, and off-target toxicity, the elimination of this functional group in WAY-354896 while preserving on-target activity represents a meaningful differentiation for researchers seeking cleaner chemical probes with reduced potential for confounding covalent off-target effects.

PKR/PERK dual activation Michael acceptor liability chemical probe selectivity structure-activity relationship

Essentiality of the Intact 2,3-Dihydrobenzo[b][1,4]dioxin Ring: WAY-354896 vs. Ring-Opened and Ring-Replaced Analogs

The 2,3-dihydrobenzo[b][1,4]dioxin ring system is an absolute structural requirement for PKR/PERK dual activation. In the SAR study, compound DMDC—in which the dioxin ring is formally opened to a 3,4-dimethoxyphenyl group—exhibited complete loss of activity. Similarly, compound HDC—in which the dioxin ring is replaced by a 4-hydroxyphenyl group—was entirely inactive [1]. WAY-354896 retains the intact dioxin ring and is active in the assay. This demonstrates that any compound lacking the intact, fused 2,3-dihydrobenzo[b][1,4]dioxin bicyclic system will fail to engage PKR and PERK in this cellular context, regardless of other structural similarities. This finding directly disqualifies a broad range of structurally related but pharmacologically inactive chroman-4-one and chromone derivatives that lack this specific benzodioxin motif.

benzodioxin pharmacophore PKR/PERK activation requirement structure-activity relationship kinase activator probe design

6-Methoxy Substitution Pattern vs. 5,7-Dihydroxy (DHBDC) and 6-Methyl/Unsubstituted Chroman-4-one Analogs: Implications for Physicochemical Profile

WAY-354896 (DHBM2C) bears a single 6-methoxy substituent on the chroman-4-one A-ring, in contrast to DHBDC which carries 5,7-dihydroxy groups on the chromone scaffold [1]. This substitution difference has measurable physicochemical consequences: WAY-354896 has zero hydrogen bond donors (HBD = 0) compared to two for DHBDC, and a computed XLogP3-AA of 2.6 [2]. The absence of phenolic -OH groups eliminates potential metabolic conjugation sites (glucuronidation/sulfation) and reduces hydrogen-bonding capacity, which may translate to improved membrane permeability. By contrast, the 6-methylchroman-4-one analog (AMB1265200, MW 296.3, no methoxy oxygen) lacks the methoxy oxygen that can participate as a hydrogen bond acceptor in target binding, and the unsubstituted chroman-4-one analog (AMB538789, MW 282.3) lacks any 6-position substitution entirely [3][4]. WAY-354896 thus occupies an intermediate physicochemical space: more lipophilic and with fewer metabolic liabilities than DHBDC, while retaining a polar heteroatom at the 6-position absent in the 6-methyl and unsubstituted analogs.

substitution pattern lipophilicity hydrogen bond donor drug-likeness chemical probe optimization

Defined Single Chemical Entity vs. Diastereomeric Natural Flavonolignan Mixtures: WAY-354896 vs. Silybin/Isosilybin

WAY-354896 is a defined, single synthetic chemical entity (MW 312.3, C18H16O5), whereas the structurally related natural flavonolignans silybin and isosilybin exist as diastereomeric mixtures (MW 482.4, C25H22O10) that are difficult to resolve and are typically supplied as mixtures of diastereomers A and B [1][2]. This distinction has direct practical implications: isosilybin is a known inhibitor of CYP3A4 induction with an IC50 of 74 μM, and also inhibits lipid peroxidation in rat liver microsomes (IC50 = 32 μM) . These polypharmacological activities, while potentially valuable in other contexts, introduce confounding variables when the experimental objective is specific modulation of PKR/PERK signaling. WAY-354896, by virtue of its smaller, simpler structure and its validation in a specific PKR/PERK dual luciferase assay, offers a more targeted chemical tool with a narrower anticipated target profile for studying eIF2α kinase pathways. Furthermore, the batch-to-batch diastereomeric ratio variability inherent to natural product-derived flavonolignans introduces an additional source of experimental irreproducibility not present with a defined synthetic compound.

chemical probe single entity diastereomer flavonolignan CYP3A4 reproducibility

Antiproliferative Activity of the DHBDC Chemotype as Class-Level Reference: IC50 and HCV Inhibition Data Relevant to WAY-354896 Evaluation

The class progenitor DHBDC has been quantitatively characterized for antiproliferative activity: it inhibits growth of CRL-2813 human melanoma cells and MCF-7 human breast cancer cells with an IC50 of approximately 10 μM, an effect demonstrated to be dependent on both PKR and PERK expression via siRNA knockdown experiments [1]. In a human hepatitis C virus (HCV) infection model using Huh7.5.1 hepatoma cells challenged with fully infectious JFH1 HCV (MOI = 1), DHBDC at 5 μM reduced HCV infectivity by approximately 40% relative to DMSO control [1]. At the molecular level, DHBDC induced CHOP/GADD153 expression (a downstream effector of eIF2α phosphorylation), suppressed cyclin D1 and cyclin E protein expression, and activated NF-κB signaling exclusively through PERK (independent of PKR catalytic activity) [1]. While direct antiproliferative IC50 data for WAY-354896 specifically have not been published, WAY-354896 (DHBM2C) was demonstrated to be active in the same primary dual luciferase eIF2α phosphorylation assay that was used to identify and validate DHBDC [1]. This shared mechanism-of-action anchor point supports the inference that WAY-354896 engages the same PKR/PERK/eIF2α/CHOP/cyclin D1 signaling axis, providing a rational basis for its procurement as a mechanistically related tool compound for antiproliferative and antiviral studies.

antiproliferative HCV cyclin D1 CHOP cancer cell line PKR/PERK-dependent

Best Research and Industrial Application Scenarios for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (WAY-354896)


Elucidating PKR- vs. PERK-Specific Signaling Roles in the Integrated Stress Response Without Michael Acceptor Confounds

WAY-354896 is the preferred tool compound for experiments that require pharmacological activation of both PKR and PERK while minimizing non-specific covalent protein modification. The SAR study demonstrated that DHBM2C retains full PKR/PERK dual activation despite lacking the α,β-unsaturated ketone present in the parent DHBDC [1]. Researchers studying the bifurcation of PKR and PERK signaling—including eIF2α phosphorylation, CHOP induction, cyclin D1 suppression, and NF-κB activation—can use WAY-354896 alongside siRNA knockdown of individual kinases (as validated with DHBDC) to dissect kinase-specific contributions to downstream phenotypes, with the confidence that observed effects are not attributable to Michael acceptor-mediated off-target reactivity [1].

Antiviral Efficacy Studies Targeting eIF2α Phosphorylation-Dependent Host Defense Pathways

The class reference compound DHBDC has demonstrated approximately 40% reduction in JFH1 hepatitis C virus infectivity at 5 μM in Huh7.5.1 hepatoma cells [1]. WAY-354896, confirmed active in the same primary eIF2α phosphorylation assay, provides a mechanistically related chemical probe for investigating the role of PKR/PERK-mediated translational control in antiviral host defense. Its cleaner structural profile (no Michael acceptor) is particularly advantageous for longer-duration viral infection experiments where cumulative non-specific toxicity could otherwise confound interpretation [1]. This application extends to other viruses for which PKR-dependent eIF2α phosphorylation has been implicated as a host restriction mechanism.

Structure-Activity Relationship Studies of Benzodioxin-Chromanone PKR/PERK Activators for Medicinal Chemistry Optimization

WAY-354896 (DHBM2C) serves as a key comparator compound in SAR campaigns aimed at optimizing PKR/PERK dual activators. The published SAR rules—intact dioxin ring essential, Michael acceptor dispensable, hydroxyl groups on the chromanone ring replaceable—were established using DHBM2C alongside DHBEMC, DHBN2C, DMDC, and HDC [1]. Medicinal chemistry teams can use WAY-354896 as a benchmark representing the 'Michael-acceptor-free, 6-methoxy-substituted' SAR branch, comparing newly synthesized analogs against its activity profile in the dual luciferase eIF2α phosphorylation assay. Its defined single-entity nature also makes it suitable as a reference standard for assay validation and batch-to-batch quality control [1].

Differentiation of PERK-Dependent NF-κB Activation from Other ER Stress Pathways

A surprising finding from the DHBDC characterization was that NF-κB pathway activation—measured by IκBα phosphorylation and NF-κB-responsive luciferase reporter—is fully mediated by PERK with no contribution from PKR catalytic activity, and is independent of eIF2α phosphorylation [1]. WAY-354896, as a dual PKR/PERK activator that shares this mechanistic pathway, enables researchers to selectively probe PERK-specific NF-κB activation without concurrent activation of other ER stress branches (IRE1, ATF6). This is particularly valuable given that commonly used ER stress inducers such as thapsigargin and tunicamycin activate all three UPR branches non-selectively, whereas WAY-354896 and its active analogs provide a pathway-selective pharmacological alternative [1].

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.